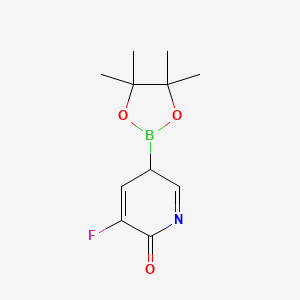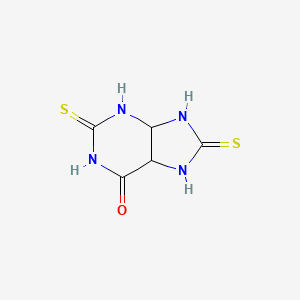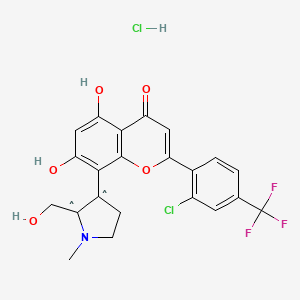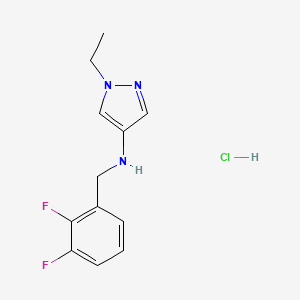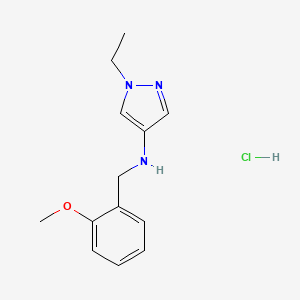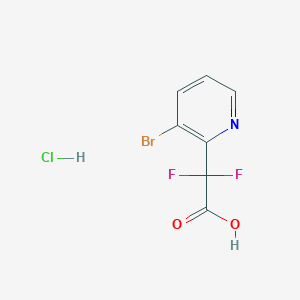
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is an organic compound with the chemical formula C7H5BrF2NO2·HCl. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride typically involves the following steps :
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to yield 3-bromopyridine.
Formation of 2-(3-Bromopyridin-2-yl)acetic acid: 3-Bromopyridine is then reacted with a suitable acetic acid derivative under specific conditions to form 2-(3-Bromopyridin-2-yl)acetic acid.
Fluorination: The acetic acid derivative undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Coupling reactions often require palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- 2-(3-Iodopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- 2-(3-Fluoropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
Uniqueness
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical and physical properties. These groups influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H5BrClF2NO2 |
|---|---|
Molekulargewicht |
288.47 g/mol |
IUPAC-Name |
2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid;hydrochloride |
InChI |
InChI=1S/C7H4BrF2NO2.ClH/c8-4-2-1-3-11-5(4)7(9,10)6(12)13;/h1-3H,(H,12,13);1H |
InChI-Schlüssel |
MVEVIEKPWFCENS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(C(=O)O)(F)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


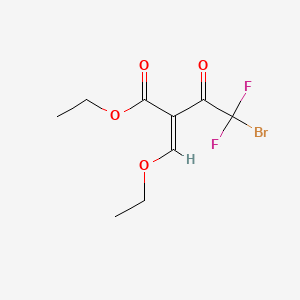
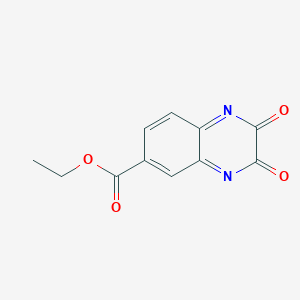
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
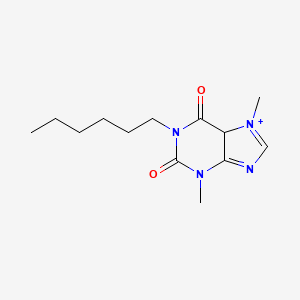
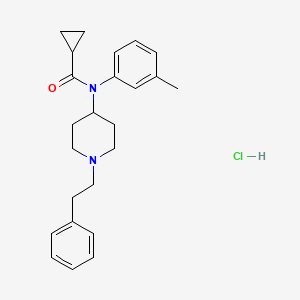
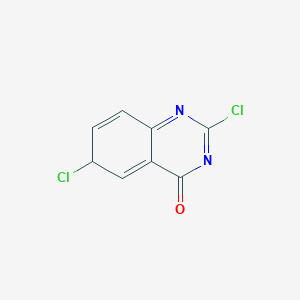
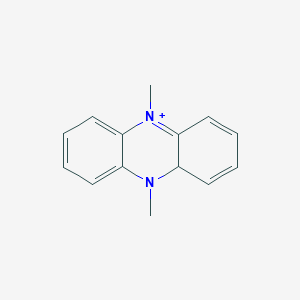
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
